Imarikiren hydrochloride

Description

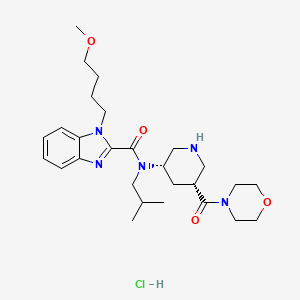

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholine-4-carbonyl)piperidin-3-yl]benzimidazole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N5O4.ClH/c1-20(2)19-32(22-16-21(17-28-18-22)26(33)30-11-14-36-15-12-30)27(34)25-29-23-8-4-5-9-24(23)31(25)10-6-7-13-35-3;/h4-5,8-9,20-22,28H,6-7,10-19H2,1-3H3;1H/t21-,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXOYQIZZIWCHH-NSLUPJTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CC(CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN([C@H]1C[C@H](CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202269-24-6 | |

| Record name | TAK-272 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202269246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMARIKIREN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NE31CW68S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Discovery and Rational Design Principles of Imarikiren Hydrochloride

Historical Perspectives in Direct Renin Inhibitor Lead Identification

The concept of targeting renin, the rate-limiting enzyme in the RAAS cascade, dates back to the mid-20th century. jacc.org Early efforts in the 1970s led to the development of the first synthetic renin inhibitor, pepstatin, but its poor pharmacokinetic properties limited its therapeutic potential. wikipedia.org The first generation of renin inhibitors were peptide analogues of angiotensinogen (B3276523), which, while demonstrating the feasibility of the approach, suffered from low bioavailability and rapid metabolism. wikipedia.orgnih.gov

The 1980s saw the emergence of a second generation of peptidomimetic inhibitors like remikiren, enalkiren, and zankiren (B1683623). wikipedia.org These compounds showed improved potency and stability, but their oral bioavailability remained a significant hurdle, preventing their successful clinical development. wikipedia.org The breakthrough came with the third generation of non-peptidic renin inhibitors, which possessed the necessary oral bioavailability and potency for clinical use. wikipedia.org Aliskiren (B1664508), the first of this class to be marketed, validated direct renin inhibition as a viable therapeutic strategy. jacc.orgwikipedia.org However, the quest for inhibitors with even better pharmacological profiles continued, setting the stage for the development of novel compounds like Imarikiren.

Structure-Based Drug Design (SBDD) Methodologies Applied to Imarikiren Hydrochloride Discovery

The development of Imarikiren hydrochloride (formerly TAK-272) was heavily reliant on structure-based drug design (SBDD), a sophisticated approach that utilizes the three-dimensional structure of the target protein to guide the design of potent and selective inhibitors. acs.orgdrugdiscoverynews.comgardp.org This methodology was instrumental in overcoming the challenges of potency and bioavailability that had hindered previous generations of renin inhibitors.

The starting point for the discovery of Imarikiren was a lead compound, identified through a combination of fragment-based drug design (FBDD) and SBDD efforts. acs.org This initial molecule already exhibited a respectable IC50 value of 4.6 nM against human plasma renin. acs.org

Elucidation of Key Ligand-Renin Binding Interactions

X-ray co-crystal structures of lead compounds bound to renin were pivotal in understanding the key binding interactions. acs.org These analyses revealed that the lead compound's tert-butylpyrimidine and isobutyl moieties occupied the lipophilic S3 and S1 pockets of the renin active site. acs.org This interaction induced a "closed" conformation of the flap region, a flexible β-hairpin loop that covers the active site. acs.org

A crucial observation from the structural analysis was the identification of a large, distinct sub-pocket extending from the S3 binding site, termed the S3sp subpocket. researchgate.net This pocket is unique to renin, and its occupation was found to significantly enhance inhibitor potency. wikipedia.orgresearchgate.net The design of Imarikiren strategically targeted this S3sp subpocket to achieve high binding affinity and specificity. wikipedia.org

Strategic Occupancy of Substrate Binding Sites (e.g., S1', S3sp)

Guided by SBDD, the research team focused on introducing substituents that could effectively occupy the S1' and S3sp sites to enhance the potency of the lead compound. acs.org The S1' site was targeted by introducing sp3-rich substituents onto the piperidine (B6355638) ring of the lead molecule. acs.org The morpholinocarbonyl group was identified as an ideal occupant for the S1' site. acs.org

The X-ray co-crystal structure of an intermediate compound (compound 8) confirmed that the methoxypropylamino moiety was successfully positioned within the S3sp site, while the morpholinocarbonyl group occupied the S1' site as predicted. acs.org This strategic placement resulted in a dramatic improvement in renin inhibitory activity. acs.org The carbonyl oxygen of the morpholinocarbonyl group formed a hydrogen bond with the backbone amino group of Ser76 in the flap region, further stabilizing the inhibitor-enzyme complex. acs.org

Structure-Activity Relationship (SAR) Studies in Imarikiren Hydrochloride Optimization

Systematic structure-activity relationship (SAR) studies were conducted to refine the lead compound and optimize its pharmacological properties, including potency and bioavailability. acs.org These studies involved making specific chemical modifications to the molecule and evaluating their impact on its ability to inhibit renin.

Systematic Chemical Modifications and Their Impact on Renin Inhibitory Potency

The introduction of a methoxycarbonyl group on the piperidine ring of the lead compound (compound 1) led to a significant increase in renin inhibitory activity. acs.org This modification, which produced compound 5, demonstrated the efficiency of targeting the S1' site. acs.org Further optimization of each binding element, with a focus on improving physicochemical properties, ultimately led to the discovery of the benzimidazole (B57391) derivative, compound 10 (Imarikiren). acs.org This compound exhibited highly potent renin inhibitory activity and a favorable pharmacokinetic profile in animal models. acs.org

The following table summarizes the impact of key modifications on renin inhibitory potency:

| Compound | Modification from Compound 1 | rh-renin IC50 (nM) | hPRA IC50 (nM) |

| 1 | - | 4.6 | - |

| 5 | Introduction of methoxycarbonyl group on piperidine ring | 0.039 | 0.35 |

| 10 (Imarikiren) | Optimized benzimidazole derivative | - | - |

Data sourced from a 2016 study on the discovery of TAK-272. acs.org

Stereochemical Influence on Biological Activity and Binding Affinity

Stereochemistry plays a critical role in the biological activity of chiral compounds. nih.gov In the optimization of Imarikiren, the stereochemistry at the 3- and 5-positions of the piperidine ring was found to be crucial for determining renin inhibitory activity. acs.org

A comparison of the cis-isomers, the (3R,5S)-enantiomer (compound 5) and its enantiomer (compound 4), revealed a significant difference in potency. Compound 5 was approximately 30-fold more potent than compound 4 in inhibiting recombinant human renin (IC50 = 0.039 nM vs 1.2 nM) and human plasma renin activity (IC50 = 0.35 nM vs >10 nM). acs.org This highlights the importance of the specific three-dimensional arrangement of atoms for optimal interaction with the renin active site. acs.org The superior activity of the (3S,5R) configuration, as present in Imarikiren, underscores the high degree of stereoselectivity in the ligand-renin binding interaction.

| Compound | Stereochemistry | rh-renin IC50 (nM) | hPRA IC50 (nM) |

| 4 | (3S,5R)-enantiomer | 1.2 | >10 |

| 5 | (3R,5S)-enantiomer | 0.039 | 0.35 |

Data sourced from a 2016 study on the discovery of TAK-272. acs.org

Role of Computational Molecular Modeling in Compound Design

The development of Imarikiren hydrochloride (TAK-272) was significantly accelerated and guided by computational molecular modeling, primarily through a structure-based drug design (SBDD) approach. acs.orgacs.org This strategy relies on understanding the three-dimensional structure of the biological target—in this case, the enzyme renin—to design and optimize inhibitor molecules that can bind to it with high affinity and specificity.

The process began with an attractive lead compound, identified through a combination of fragment-based and structure-based drug design efforts. acs.org The starting point for the design of Imarikiren was the detailed analysis of the X-ray co-crystal structure of this lead compound (compound 1) bound to renin. acs.org This computational visualization provided critical insights into the binding mode, revealing how the molecule occupied the contiguous lipophilic S1 and S3 pockets of the enzyme's active site. acs.org

Guided by these structural insights, a key optimization strategy was computationally devised: the introduction of a novel substituent that would interact with the S1′ binding site of renin. acs.orgacs.org This region of the enzyme was identified through molecular modeling as an area that could be exploited to enhance the compound's inhibitory potency. The SBDD approach, informed by the crystal structure, allowed for the rational design of modifications to the lead compound's piperidine ring to incorporate an S1′ site binder. acs.org This led to the synthesis of new derivatives with significantly improved activity.

The iterative nature of SBDD was crucial. As new, more potent compounds were synthesized, their co-crystal structures with renin were also determined and analyzed. For instance, the crystal structure of an intermediate benzimidazole derivative was solved to further refine the design and guide the optimization of physicochemical properties. acs.org This continuous feedback loop between computational modeling, X-ray crystallography, and chemical synthesis was instrumental in enhancing not only the potency but also the oral bioavailability of the molecules, a known challenge for renin inhibitors. acs.orgresearchgate.net This optimization of binding elements, guided by computational analysis, ultimately succeeded in improving the pharmacokinetic profile, leading to the discovery of Imarikiren hydrochloride. acs.org

Interactive Data Table: Structure-Based Design Progression

The table below outlines key compounds in the design pipeline leading to Imarikiren, highlighting the impact of the structure-based design strategy on renin inhibitory activity.

| Compound | Key Structural Features / Design Rationale | Human Plasma Renin IC₅₀ (nM) | Computational Strategy Employed |

| Lead Compound 1 | Starting point identified via FBDD/SBDD. Occupies S1/S3 pockets. | 4.6 | Analysis of X-ray co-crystal structure (PDB: 5KOQ) to identify optimization opportunities. acs.orgrcsb.org |

| Intermediate Cmpd. 8 | Introduction of a group targeting the S1' pocket based on SBDD. | 2.6 | X-ray structure (PDB: 5KOS) used to guide further optimization of physicochemical properties. acs.org |

| Imarikiren (Cmpd. 10) | Optimized S1' binder and physicochemical properties for improved potency and bioavailability. | 2.1 | Final compound developed through iterative SBDD and optimization of multiple binding elements. acs.org |

In later stages of development, a different form of computational modeling known as Quantitative Systems Pharmacology (QSP) was employed. nih.govlarvol.com QSP models are complex mathematical representations that simulate the interaction between a drug and the body's physiological systems. wikipedia.org For Imarikiren, a QSP model was developed that linked its pharmacokinetic (PK) properties—how the drug is absorbed, distributed, metabolized, and excreted—to a mechanistic model of the Renin-Angiotensin-Aldosterone System (RAAS) and a model of blood pressure regulation. nih.gov

This sophisticated simulation allowed researchers to benchmark the predicted effects of Imarikiren against other RAAS-inhibiting therapies. nih.gov By inputting data from early clinical studies, the QSP model could simulate the extent of RAAS suppression and prospectively predict the reduction in mean arterial pressure in a virtual cohort of patients. nih.gov This powerful computational tool illustrated how different doses of Imarikiren might compare to existing therapies, thereby helping to predict Phase II clinical endpoints from Phase I data and supporting further clinical development. nih.govlarvol.com

Synthetic Chemistry and Process Development for Imarikiren Hydrochloride

Methodologies for the Chemical Synthesis of Imarikiren Hydrochloride

The chemical synthesis of Imarikiren hydrochloride is a multi-step process that relies on the precise construction of its key structural fragments followed by their convergent assembly. amazonaws.com The core of the synthesis is the stereoselective preparation of the (3S,5R)-disubstituted piperidine (B6355638) ring, which serves as a crucial transition-state mimetic for binding to the renin enzyme. nih.govacs.org

The published synthesis begins with the creation of a racemic piperidine-1,3,5-tricarboxylate precursor. amazonaws.com This precursor undergoes a key resolution step to isolate the desired stereoisomer. Specifically, dimethyl 1-(tert-butoxycarbonyl)piperidine-3,5-dicarboxylate is hydrolyzed to a mono-acid, which is then resolved using a chiral amine, (R)-(+)-1-phenylethylamine, through diastereomeric salt crystallization. amazonaws.com This provides the enantiomerically pure (3S,5R)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid, a critical chiral building block. amazonaws.com

| Step | Description | Key Reagents and Conditions | Precursor | Product |

| 1 | Reductive amination | Isobutylamine, NaBH(OAc)₃ | 1-tert-Butyl 3-methyl (3S,5R)-5-oxopiperidine-1,3-dicarboxylate | 1-tert-Butyl 3-methyl (3R,5S)-5-[(2-methylpropyl)amino]piperidine-1,3-dicarboxylate |

| 2 | Amide Coupling (Benzimidazole) | 1-(4-Methoxybutyl)-1H-benzimidazole-2-carboxylic acid, Coupling agents (e.g., HATU) | The product from Step 1 | Fully substituted piperidine with benzimidazole (B57391) moiety |

| 3 | Ester Hydrolysis | Lithium hydroxide (B78521) (LiOH) | The product from Step 2 | Carboxylic acid intermediate |

| 4 | Amide Coupling (Morpholine) | Morpholine (B109124), Coupling agents (e.g., WSC·HCl, HOBt) | The product from Step 3 | tert-Butyl protected Imarikiren |

| 5 | Deprotection & Salt Formation | 4 M HCl in Ethyl Acetate | The product from Step 4 | Imarikiren hydrochloride |

This table outlines the general synthetic sequence for Imarikiren hydrochloride, highlighting the key chemical transformations. amazonaws.com

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen under acidic conditions, which simultaneously forms the hydrochloride salt of the final compound. amazonaws.com The resulting Imarikiren hydrochloride is then isolated and purified. google.com

Investigation of Novel Synthetic Routes and Precursors

The discovery of Imarikiren was the result of a targeted lead optimization program guided by structure-based drug design (SBDD). researchgate.net The initial lead compound was not a benzimidazole but rather a pyrimidine-5-carboxamide derivative. researchgate.net While this precursor showed potent renin inhibitory activity, it suffered from poor pharmacokinetic properties, specifically low oral bioavailability in preclinical models. researchgate.net

The investigation into novel routes and precursors focused on modifying the core heterocyclic scaffold to improve these properties while maintaining high potency. nih.gov Researchers hypothesized that replacing the pyrimidine (B1678525) core with a different heterocycle could enhance bioavailability. researchgate.net This led to the synthesis and evaluation of several alternatives, culminating in the selection of the 1H-benzimidazole scaffold as the most promising. nih.govresearchgate.net

The synthetic strategy was designed to be convergent, allowing for the efficient and independent preparation of the two main fragments:

The Chiral Piperidine Core: (3S,5R)-5-(morpholin-4-ylcarbonyl)piperidin-3-ylamine derivative. The synthesis of this fragment, as detailed previously, was a significant undertaking, requiring stereoselective methods to ensure the correct configuration, which is essential for biological activity. amazonaws.com

The Heterocyclic Acid: 1-(4-methoxybutyl)-1H-benzimidazole-2-carboxylic acid. This piece was prepared separately and then coupled with the piperidine fragment. amazonaws.com

Development of Synthetic Strategies for Imarikiren Hydrochloride Analogues

The development of direct renin inhibitors is characterized by extensive exploration of structure-activity relationships (SAR), and the synthesis of analogues is a cornerstone of this process. For piperidine-based inhibitors like Imarikiren, synthetic strategies for analogues focus on systematically modifying three key structural components. acs.orgdoi.org

| Component Modified | Synthetic Strategy | Rationale / Goal |

| 1. Piperidine Scaffold | Introduction of different substituents at the 4-position of the piperidine ring (e.g., replacing a phenyl with a pyridyl group). doi.org | To optimize potency and reduce interactions with metabolic enzymes like CYP3A4. doi.org |

| 2. Prime-Site Moiety (P1') | Variation of the amide group at the piperidine 5-position. In Imarikiren, this is a morpholine amide. Analogues explore other cyclic or acyclic amines. | To improve binding affinity to the S1' pocket of the renin enzyme and enhance physicochemical properties. researchgate.net |

| 3. Non-Prime Site Moiety | Replacement of the benzimidazole core with other heterocyclic systems (e.g., indoles, pyrimidines). nih.govgoogle.com | To improve pharmacokinetic properties such as oral bioavailability and metabolic stability. researchgate.net |

This table summarizes the main strategies for generating analogues of Imarikiren.

The synthesis of these analogues generally follows the same convergent strategy used for Imarikiren itself. A library of diverse precursors for each of the three components can be synthesized and then combined in various combinations. For example, a range of heterocyclic carboxylic acids can be coupled to a single, optimized piperidine core to explore the impact of the non-prime site moiety. google.com Similarly, different amines can be used in the final amide coupling step to generate a series of analogues with varied prime-site groups. amazonaws.com This modular approach facilitates the rapid exploration of the chemical space around the lead compound, enabling the systematic optimization of its biological and pharmaceutical properties. acs.orgdoi.org

Mechanistic Characterization of Renin Inhibition by Imarikiren Hydrochloride

Biochemical Evaluation of Renin Inhibitory Activity

The inhibitory activity of Imarikiren has been quantified using various biochemical assays, demonstrating its potency against its target enzyme and its selectivity over other related enzymes.

Imarikiren demonstrates potent inhibitory activity against purified recombinant human renin. acs.org In vitro assays are used to determine the concentration of the inhibitor required to reduce the enzyme's activity by half, a value known as the half-maximal inhibitory concentration (IC50). The evaluation against rh-renin provides a direct measure of the compound's intrinsic potency on the isolated enzyme. acs.org

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Imarikiren (Compound 10) | rh-renin | Not explicitly stated, but described as highly potent |

Data derived from research on benzimidazole (B57391) derivatives, where Imarikiren was identified as compound 10. acs.org

To assess its activity in a more physiologically relevant environment, Imarikiren was evaluated for its ability to inhibit endogenous renin within human plasma. This assay, which measures human plasma renin activity (hPRA), confirms the inhibitor's efficacy in the presence of other plasma proteins and biological molecules. acs.org Imarikiren shows potent, dose-dependent, and sustained inhibition of plasma renin activity in clinical studies. nih.govnih.govresearchgate.netplos.org The compound was found to have a strong inhibitory effect on hPRA, with an IC50 value in the low nanomolar range, indicating high potency under these conditions. acs.org

| Compound | Assay | IC50 (nM) |

|---|---|---|

| Imarikiren (Compound 10) | hPRA | 2.1 |

Source: ACS Publications. acs.org

A critical aspect of a drug's profile is its selectivity for the intended target over other structurally or functionally related proteins. Renin belongs to the aspartic protease family, which also includes enzymes like pepsin and cathepsin D. nih.gov Selectivity profiling of Imarikiren against these off-target proteases demonstrates a very low affinity for them. The IC50 values for pepsin and cathepsin D are significantly higher than for renin, indicating a high degree of selectivity. acs.orgmedkoo.com This high selectivity minimizes the potential for off-target effects related to the inhibition of other essential proteases. acs.org

| Compound | Non-Target Protease | IC50 (µM) | Selectivity vs. hPRA (Fold) |

|---|---|---|---|

| Imarikiren (Compound 10) | Pepsin | > 10 | > 4760 |

| Cathepsin D | > 10 | > 4760 |

Selectivity fold calculated as (IC50 Non-Target) / (IC50 hPRA). Sources: ACS Publications, MedKoo Biosciences. acs.orgmedkoo.com

Inhibition of Endogenous Renin in Biological Matrices (e.g., human plasma renin activity, hPRA)

Molecular and Enzymatic Basis of Inhibition

The potent and selective inhibition observed in biochemical assays is rooted in the specific molecular interactions between Imarikiren and the renin enzyme.

The interaction between Imarikiren and renin is characterized by strong and sustained inhibition. scohia.comresearchgate.net This is a result of favorable binding kinetics, where the inhibitor rapidly associates with the enzyme and dissociates slowly. While specific kinetic constants (k_on, k_off) are not detailed in the provided search results, studies on its pharmacodynamics reveal a long duration of action, with inhibition of plasma renin activity lasting for extended periods after administration. nih.govnih.gov This persistent inhibition suggests a slow dissociation rate from the renin active site, a characteristic feature of potent enzyme inhibitors. taiwan-healthcare.org

The renin molecule consists of two homologous lobes that form a cleft, within which the active site is located. accindia.org The binding of an inhibitor like Imarikiren into this active site cleft blocks access for the natural substrate, angiotensinogen (B3276523). accindia.org The development of Imarikiren was guided by structure-based drug design, which involves understanding the three-dimensional structure of the renin active site. acs.orgacs.org Although the specific crystal structure of Imarikiren bound to renin is not detailed in the provided results, the design process for its chemical class involved creating a molecule that fits optimally into specific subpockets within the active site. acs.org This binding induces or stabilizes a specific conformation of the enzyme, rendering it catalytically inactive. The inhibitor itself possesses conformational flexibility, allowing it to adopt an optimal conformation to fit within the binding site, thereby maximizing its interaction and potency. researchgate.net

Preclinical Pharmacological and Pathophysiological Investigations Non Human Models

Modulation of Renin-Angiotensin-Aldosterone System Components in Animal Models

Imarikiren directly targets renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS) cascade. researchgate.netnih.gov By inhibiting renin, imarikiren effectively blocks the conversion of angiotensinogen (B3276523) to angiotensin I, thereby suppressing the entire downstream pathway. researchgate.netecrjournal.com

Effects on Plasma Renin Activity (PRA) and Plasma Active Renin Concentration (PRC) in Animals

Preclinical studies have consistently demonstrated imarikiren's ability to significantly inhibit plasma renin activity (PRA) in various animal models. In a murine heart failure model using calsequestrin transgenic (CSQ-tg) mice, imarikiren treatment resulted in a notable reduction in PRA. researchgate.netnih.govplos.org Specifically, after a 7-day treatment period, the mean PRA in the vehicle-treated CSQ-tg mice was 15.5 ± 8.6 ng·ml/h, which was significantly reduced to 6.4 ± 1.6 ng·ml/h in the imarikiren-treated group. nih.gov In comparison, wild-type mice had a mean PRA of 9.5 ± 4.1 ng·ml/h. nih.gov

Furthermore, when compared to the existing direct renin inhibitor aliskiren (B1664508) at the same dose, imarikiren exhibited stronger and more sustained PRA inhibition. nih.govplos.org This potent and persistent suppression of PRA is a key pharmacodynamic feature of imarikiren observed in preclinical settings. researchgate.netnih.gov In healthy nonelderly and elderly male subjects, multiple oral administrations of imarikiren also led to a strong and sustained suppression of PRA. nih.gov

While PRA is suppressed, studies in healthy subjects have shown an increase in plasma active renin concentration (PRC) following imarikiren administration, a predictable physiological response to RAAS blockade. nih.gov

Impact on Angiotensin Peptide Levels and Receptor Signaling in Preclinical Systems

By inhibiting the initial, rate-limiting step of the RAAS, imarikiren effectively reduces the formation of downstream angiotensin peptides, including angiotensin II (Ang II). ecrjournal.comphysiology.org Ang II is a potent vasoconstrictor and a key mediator of the pathological effects of RAAS activation, such as inflammation, fibrosis, and cardiac remodeling. physiology.orgscholarsresearchlibrary.com The reduction in Ang II levels is expected to lead to decreased stimulation of angiotensin receptors, particularly the AT1 receptor, which mediates most of the detrimental effects of Ang II. physiology.orgfrontiersin.org Preclinical studies suggest that this upstream blockade of the RAAS cascade may offer more complete control over the system compared to downstream agents like ACE inhibitors or ARBs. ecrjournal.com

Evaluation in Established Animal Models of Cardiovascular and Renal Pathologies

The efficacy of imarikiren has been evaluated in several well-established animal models that mimic human cardiovascular and renal diseases.

Murine Heart Failure Models (e.g., Calsequestrin Transgenic (CSQ-tg) Mice)

The calsequestrin transgenic (CSQ-tg) mouse is a well-characterized model of heart failure that exhibits severe cardiac hypertrophy, fibrosis, pump failure, and high mortality due to abnormal calcium handling in cardiomyocytes. researchgate.netnih.gov In this model, imarikiren demonstrated significant cardioprotective effects. researchgate.netnih.gov Treatment with imarikiren led to a dose-dependent improvement in survival rates. researchgate.netplos.org

Human Renin and Human Angiotensinogen Double Transgenic Rat Models

Due to species specificity of renin inhibitors, evaluating human renin inhibitors in standard rodent models is challenging. ecrjournal.comnih.govdoaj.org To overcome this, double transgenic rats (dTGR) expressing both the human renin and human angiotensinogen genes have been developed. ecrjournal.complos.orgnih.gov These animals develop severe hypertension and end-organ damage, providing a relevant model to test human renin inhibitors. ecrjournal.complos.orgnih.gov In this model, imarikiren (referred to as compound 10 in the study) demonstrated potent and long-lasting antihypertensive effects in a dose-dependent manner. acs.org

To further enhance the translational relevance for heart failure, a triple-transgenic (triple-tg) mouse model was created by cross-breeding CSQ-tg mice with human renin and human angiotensinogen double-transgenic mice. nih.govdoaj.orgpatsnap.com This model exhibited more severe heart failure phenotypes, including increased plasma renin activity, worsened cardiac hypertrophy, and higher mortality compared to the CSQ-tg mice. nih.govdoaj.orgpatsnap.com Notably, in these triple-tg mice, a lower dose of imarikiren was required to achieve improvements in cardiac hypertrophy and survival compared to the dose needed in the original CSQ-tg model. nih.govdoaj.orgpatsnap.com

Assessment of Organ-Protective Effects in Preclinical Settings (e.g., cardiac remodeling, hypertrophy, lung congestion)

Across different preclinical models, imarikiren has shown significant organ-protective effects. In CSQ-tg mice, imarikiren treatment reduced cardiac hypertrophy and lung congestion. researchgate.netnih.gov The drug also attenuated cardiomyocyte injury, as indicated by a reduction in the expression of NADPH oxidase 4 and nitric oxide synthase 3. researchgate.netnih.gov These findings suggest that imarikiren can mitigate the pathological processes of cardiac remodeling, which involves changes in the heart's size, shape, and function in response to injury or stress. scholarsresearchlibrary.comfrontiersin.orgplos.org

In the triple-tg heart failure model, imarikiren also demonstrated clear improvements in heart failure phenotypes, including reduced cardiac hypertrophy. nih.govdoaj.orgpatsnap.com These organ-protective effects are attributed to the potent and sustained inhibition of the RAAS cascade. scohia.com

Molecular and Histopathological Analyses of Tissue Responses

Molecular and histopathological analyses in preclinical models have been instrumental in understanding the tissue-level effects of Imarikiren. In a murine heart failure model using calsequestrin transgenic (CSQ-tg) mice, which exhibit severe cardiac symptoms, Imarikiren treatment demonstrated significant cardioprotective effects. researchgate.net Histopathological examination revealed that Imarikiren reduced cardiac hypertrophy and injury in these animals. researchgate.net This was accompanied by a reduction in plasma N-terminal pro-brain natriuretic peptide (NT-proBNP) concentration, a key biomarker for heart failure. researchgate.net

Further molecular investigations in animal models of cerebral ischemia have shown that direct renin inhibition can modulate inflammatory gene regulation in brain tissue. While specific studies on Imarikiren's effects on cerebral inflammatory markers are not detailed, related research with aliskiren in double transgenic rats (dTGR) expressing human renin and angiotensinogen genes demonstrated a significant reduction in the stroke-induced gene expression of CXC chemokine ligand 1, interleukin-6, and tumor necrosis factor-alpha in the ischemic core. plos.org This suggests a potential anti-inflammatory mechanism for renin inhibitors in the context of ischemic brain injury. The examination of tissue samples at a microscopic level is a critical component of preclinical drug development, allowing for the detection of morphological changes and potential toxic effects that may not be apparent through other methods. waxitinc.com

Comparative Preclinical Studies with Other Renin Inhibitors (e.g., Aliskiren)

To better understand the profile of Imarikiren, several preclinical studies have compared its effects with the first-generation direct renin inhibitor, aliskiren.

Relative Potency and Pharmacodynamic Profiles in Animal Species

In non-clinical studies, Imarikiren has demonstrated potent renin inhibitory activity that is equivalent to aliskiren. researchgate.net However, it has shown a stronger in vivo renin inhibition compared to aliskiren in preclinical animal studies. nih.gov In a heart failure mouse model, a direct comparison at the same dose level revealed that Imarikiren produced strong and sustained plasma renin activity (PRA) inhibition, whereas aliskiren showed significantly weaker PRA inhibition. researchgate.net This superior pharmacodynamic effect of Imarikiren contributed to its ability to reduce heart weight and plasma NT-proBNP levels, effects not observed with aliskiren at the tested dose. researchgate.net

Mechanistic Differences in RAAS Suppression in Preclinical Animal Models

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance. scohia.com Direct renin inhibitors block the RAAS at its rate-limiting step. nih.gov Preclinical studies suggest that Imarikiren provides a more potent and sustained suppression of the RAAS compared to aliskiren. researchgate.net This enhanced efficacy is believed to stem from its improved physicochemical properties and better bioavailability profile in animal models. researchgate.netacs.org The more effective RAAS blockade by Imarikiren translates to more significant organ-protective effects, such as the observed cardioprotection in heart failure models. researchgate.net

Animal Pharmacokinetic Studies and Translational Implications

Pharmacokinetic studies in animals are crucial for predicting the behavior of a drug in humans.

Bioavailability and Exposure Profiles in Preclinical Species

A key advantage of Imarikiren over aliskiren observed in preclinical studies is its significantly better oral bioavailability. researchgate.net In rats, the oral bioavailability of Imarikiren was reported to be 25.2%, a substantial improvement over the 2.4% reported for aliskiren. researchgate.netacs.org This enhanced bioavailability is attributed to more favorable physicochemical characteristics, including molecular weight, topological polar surface area, and the number of rotatable bonds. acs.org This improved absorption profile in animals suggests the potential for more consistent and effective therapeutic exposures in clinical settings. acs.org

Table 1: Comparative Oral Bioavailability in Rats

| Compound | Oral Bioavailability (F%) |

|---|---|

| Imarikiren | 25.2% acs.org |

| Aliskiren | 2.4% researchgate.netacs.org |

Metabolism Pathways in Animal Models (e.g., Cytochrome P450 involvement)

In vitro metabolism studies using hepatic microsomes have shed light on the metabolic pathways of Imarikiren. In human liver microsomes, the primary metabolite of Imarikiren is M-I, and the cytochrome P450 (CYP) 3A4/5 isoenzymes are mainly responsible for its metabolism. researchgate.net While detailed in vivo animal metabolism studies for Imarikiren are not extensively reported in the provided search results, studies with aliskiren in rats and marmosets indicated that it is primarily excreted unchanged in the feces, with a small portion undergoing oxidation, likely by CYP3A4. e-lactancia.org The involvement of CYP enzymes in the metabolism of these compounds is a critical factor in understanding potential drug-drug interactions. biomolther.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Imarikiren hydrochloride |

| Aliskiren |

| Angiotensin II |

| Ramipril |

| Candesartan |

| Carvedilol |

| Ticlopidine |

| Rhodamine 123 |

| Theophylline |

| Antipyrine |

| Warfarin |

| Celecoxib |

| Digoxin |

| Lovastatin |

| Cimetidine |

| Remikiren |

| FK1052 |

| FK480 |

| Zolpidem |

| Omeprazole |

| Nicardipine |

| Nilvadipine |

| Diazepam |

| Diltiazem |

Influences of Physiological States on Animal Pharmacokinetics (e.g., inflammation)

The pharmacokinetic profile of Imarikiren hydrochloride can be significantly influenced by certain physiological states, such as inflammation. Preclinical investigations in animal models have demonstrated that inflammatory conditions can alter the distribution and clearance of this direct renin inhibitor, primarily through changes in plasma protein binding.

A key study investigated the pharmacokinetics of Imarikiren (also referred to as TAK-272 or SCO-272) in a rat model of inflammation induced by the subcutaneous injection of turpentine (B1165885) oil. patsnap.com This model is characterized by an elevation in the plasma levels of acute-phase reactant proteins, most notably α1-acid glycoprotein (B1211001) (AGP). patsnap.com

Following intravenous administration to the turpentine-treated rats, a decrease in both the systemic clearance and the volume of distribution of Imarikiren was observed. patsnap.com This alteration in pharmacokinetic parameters was linked to the elevated concentrations of plasma AGP. patsnap.com A negative correlation was established between the increased plasma AGP levels and the unbound fraction of Imarikiren in the plasma of these rats. patsnap.com

Despite the higher total area under the curve (AUC) for Imarikiren in the rats with inflammation compared to control rats after both intravenous and oral administration, the AUC of the unbound drug was nearly equivalent between the two groups. patsnap.com The unbound fraction of a drug is considered to be the pharmacologically active portion that can interact with its target and elicit a therapeutic effect. Therefore, these findings suggest that while inflammation alters the total plasma concentration of Imarikiren, the concentration of the active, unbound drug may remain stable. patsnap.com

These preclinical results highlight the importance of considering the unbound concentrations of Imarikiren, in addition to the total concentrations, particularly in clinical scenarios where patients may have elevated plasma AGP levels due to inflammatory conditions. patsnap.com

Table 1: Pharmacokinetic Parameters of Intravenous Imarikiren in a Rat Inflammation Model

| Parameter | Control Rats | Turpentine-Treated Rats (Inflammation) |

|---|---|---|

| Systemic Clearance | Higher | Decreased patsnap.com |

| Volume of Distribution | Higher | Decreased patsnap.com |

| Plasma α1-acid glycoprotein (AGP) | Normal | Elevated patsnap.com |

| Plasma Unbound Fraction | Higher | Negatively correlated with AGP levels patsnap.com |

Table 2: Area Under the Curve (AUC) of Imarikiren in a Rat Inflammation Model

| Administration Route | AUC (Total Drug) in Turpentine-Treated Rats | AUC (Unbound Drug) in Turpentine-Treated Rats |

|---|---|---|

| Intravenous | Higher than control patsnap.com | Nearly equal to control patsnap.com |

| Oral | Higher than control patsnap.com | Nearly equal to control patsnap.com |

Computational Biology and Quantitative Systems Pharmacology Qsp Modeling

In Silico Characterization of Renin-Imarikiren Hydrochloride Interactions

The design of Imarikiren hydrochloride was heavily guided by structure-based drug design (SBDD) and in silico analysis of its interaction with the renin enzyme. acs.org X-ray crystallography of precursor compounds bound to renin provided critical insights into the binding mechanism. acs.org

An X-ray cocrystal structure of a key intermediate, compound 8 , bound to renin revealed specific molecular interactions that are crucial for the high potency of this class of inhibitors. The analysis showed that the piperidine (B6355638) and aminopyrimidine moieties of the inhibitor bind to the renin protein in a manner consistent with earlier lead compounds. acs.org The morpholinocarbonyl group was found to occupy the S1′ site of the enzyme. acs.org Furthermore, its carbonyl oxygen atom forms a hydrogen bond with the backbone amino group of Serine-76 on the enzyme's flexible flap region, which adopts a closed conformation upon inhibitor binding. acs.org These specific interactions were predicted to significantly contribute to the improved renin inhibitory activity observed during the compound's development. acs.org This detailed structural understanding at the atomic level was instrumental in the rational design and optimization that ultimately led to Imarikiren.

Quantitative Structure-Activity Relationship (QSAR) Derivations

The optimization of the lead compound series that produced Imarikiren hydrochloride involved a systematic exploration of its quantitative structure-activity relationships (QSAR). researchgate.net While a formal QSAR model was not explicitly detailed, the development process was guided by QSAR principles, focusing on modifying the chemical structure to enhance potency and improve pharmacokinetic properties. acs.org

Key parameters used to guide the optimization included Ligand Efficiency (LE) and Ligand Lipophilicity Efficiency (LLE). acs.org For instance, the introduction of a methoxycarbonyl group onto the piperidine ring of a precursor compound dramatically increased renin inhibitory activity with only a moderate increase in molecular weight. acs.org This modification resulted in the new compound retaining a favorable LE value, indicating that the added group formed highly efficient interactions within the S1' binding site. acs.org The process involved modifying metabolically vulnerable parts of the molecule, such as a furan (B31954) moiety, and optimizing substituents that bind to the S3 sub-pocket (S3sp) site. acs.org This iterative process of chemical modification and activity measurement allowed researchers to derive practical SARs that guided the synthesis toward a clinical candidate with potent, long-lasting efficacy. acs.org

Table 1: Inhibitory Activity and Efficiency Metrics of Imarikiren Precursor Compounds

| Compound | Modification from Precursor | Human Plasma Renin Activity (hPRA) IC50 (nM) | Ligand Efficiency (LE) | Ligand Lipophilicity Efficiency (LLE) |

|---|---|---|---|---|

| 1 | Lead Compound | 5.2 | 0.37 | 4.5 |

| 5 | Addition of methoxycarbonyl group | 0.29 | 0.37 | 4.8 |

| 6 | Alternative S3sp site binder | 5.2 | 0.32 | 4.2 |

| 10 (Imarikiren) | Optimized Final Compound | 2.1 | N/A | N/A |

Mechanistic Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Research

Mechanistic Pharmacokinetic/Pharmacodynamic (PK/PD) modeling has been essential in understanding the link between Imarikiren hydrochloride exposure and its therapeutic effect. frontiersin.orgnih.gov This approach moves beyond simple dose-response curves to create a mathematical model that represents the physiological processes involved, from drug absorption and distribution (PK) to the drug's effect on the Renin-Angiotensin-Aldosterone System (RAAS) (PD). nih.govresearchgate.net

In preclinical research, a PK model for Imarikiren was developed and linked to a PD model of the RAAS pathway. nih.govresearchgate.net This integrated model illustrates how the pharmacokinetics of Imarikiren drive changes in renin activity. researchgate.net By separating drug-specific parameters from system-specific biological parameters, these models allow for the translation of findings from preclinical species to humans. mdpi.com The models were calibrated using preclinical data on drug concentration, plasma renin activity (PRA), and plasma renin concentration (PRC). nih.govresearchgate.net This mechanistic approach provides a robust framework for predicting the degree and duration of RAAS inhibition based on the drug's concentration in the body, which is crucial for anticipating clinical efficacy. nih.govresearchgate.net

Integrated Systems Biology Approaches for RAAS Pathway Analysis

To fully capture the complex, multi-level feedback mechanisms of the RAAS, integrated systems biology and QSP models were employed in the study of Imarikiren hydrochloride. nih.govresearchgate.net The RAAS is not a simple linear pathway; it involves strong non-linear feedback loops, where the primary effector, Angiotensin II (AngII), regulates renin secretion. nih.govnih.gov QSP models are designed to represent this complexity mechanistically. allucent.comwikipedia.org

A previously developed and validated QSP model of the RAAS and blood pressure regulation was adapted to include Imarikiren hydrochloride. nih.govresearchgate.net This comprehensive model consists of three interconnected components: a PK/PD model specific to the drug, a mechanistic model of the entire RAAS cascade, and a cardio-renal model that simulates blood pressure and body fluid volume homeostasis. researchgate.net

The process of incorporating Imarikiren involved:

Linking a Drug-Specific PK Model: A pharmacokinetic model describing the absorption, distribution, metabolism, and excretion of Imarikiren was linked to the main QSP model. nih.gov

Calibration with Clinical Data: The combined model was then calibrated using data from Phase I clinical studies. nih.govnih.gov Researchers fit the model to experimental measurements of Imarikiren plasma concentration, plasma renin activity (PRA), and plasma renin concentration (PRC) from healthy subjects. nih.govresearchgate.netresearchgate.net

Validation: The model's predictive power is validated by its ability to accurately simulate clinical endpoints not used during the calibration process, such as changes in blood pressure or other biomarkers. researchgate.netnih.gov

Once validated, the QSP model serves as a powerful simulation tool. nih.gov For Imarikiren, the model was used to simulate key pharmacodynamic endpoints that are difficult to measure directly in clinical trials, such as the suppression of Angiotensin II bound to the AT1 receptor (AT1-bound AngII), which is the ultimate physiological effector of the RAAS. nih.govresearchgate.net

Furthermore, researchers used the model to prospectively simulate the expected reduction in mean arterial pressure in a cohort of "hypertensive virtual patients." nih.govresearchgate.net These virtual patient populations can be designed to represent the variability seen in real patient populations, allowing for the exploration of how different patient characteristics might influence the response to Imarikiren. nih.gov This provides insights into the potential clinical efficacy before conducting large-scale Phase II trials. nih.gov

A key application of the QSP model was to benchmark the effects of Imarikiren hydrochloride against other established RAAS-inhibiting therapies. nih.govresearchgate.netresearchgate.net The simulations compared the predicted RAAS suppression and blood pressure reduction by Imarikiren with predictions for other therapies, including both single-drug treatments and dual-RAAS blockade combinations. nih.gov

The computational benchmarking analysis yielded significant predictions:

Low doses of Imarikiren were predicted to provide RAAS suppression comparable to standard doses of existing RAAS-targeting monotherapies. nih.govresearchgate.net

Higher doses of Imarikiren were predicted to achieve a level of RAAS suppression equivalent to that of dual-RAAS therapy combinations. nih.govresearchgate.net

These simulation-based findings are critical for positioning a new drug within the existing therapeutic landscape and for designing informative clinical trials. nih.gov This work illustrates a successful application of QSP modeling to predict Phase II clinical endpoints from Phase I data, potentially accelerating the drug development process. nih.gov

Table 2: QSP Model Components for Imarikiren Analysis

| Model Component | Description | Key Inputs | Key Outputs/Simulations | Reference |

|---|---|---|---|---|

| Pharmacokinetic (PK) Model | Describes the time course of Imarikiren concentration in the body. | Drug dose, administration route, absorption/clearance rates. | Plasma drug concentration over time. | nih.govresearchgate.net |

| RAAS Pathway Model | Mechanistic representation of the renin-angiotensin-aldosterone cascade, including feedback loops. | Drug concentration (from PK model), baseline physiological parameters. | Plasma Renin Activity (PRA), Plasma Renin Concentration (PRC), Angiotensin II levels. | nih.govresearchgate.net |

| Cardio-Renal Physiology Model | Simulates the regulation of blood pressure and fluid volume homeostasis. | RAAS effector levels (e.g., AT1-bound AngII), aldosterone. | Mean arterial pressure, sodium/water balance. | nih.govresearchgate.net |

| Virtual Patient Cohort | In silico population designed to reflect variability in hypertensive patients. | Distributions of key physiological parameters. | Predicted distribution of blood pressure response across a population. | nih.govresearchgate.net |

Advanced Research Directions and Emerging Methodologies

Exploration of Additional Molecular Targets and Off-Target Interactions Beyond Renin

While imarikiren is designed to be highly selective for renin, a thorough understanding of any potential off-target interactions is crucial for a complete pharmacological profile. patsnap.com Research in this area aims to identify any unintended molecular targets that could contribute to either therapeutic or adverse effects.

Studies investigating the broader pharmacological profile of imarikiren have not revealed significant off-target activities at clinically relevant concentrations. However, at very high doses used in some preclinical studies, the possibility of off-target effects cannot be entirely excluded. plos.orgresearchgate.net For instance, one study acknowledged that at high concentrations, it is important to consider potential off-target effects that might influence the observed outcomes. plos.org The exploration of off-target interactions often involves screening the compound against a panel of receptors, enzymes, and ion channels. This systematic approach helps to ensure that the observed efficacy is primarily due to the intended renin inhibition.

The specificity of renin inhibitors is a key determinant of their therapeutic index. High specificity, as seen with many modern renin inhibitors, minimizes the risk of side effects that could arise from interacting with other proteases like pepsin or cathepsin D. nih.govahajournals.org

Development of Refined Animal Models for Enhanced Translational Research in Renin Inhibition

The translation of preclinical findings to clinical success is a significant challenge in drug development, and the choice of animal model is critical. nih.gov Due to species differences in the renin-angiotensin system, particularly in the renin enzyme's amino acid sequence, standard rodent models can be less predictive for human responses to renin inhibitors. nih.govahajournals.org

To address this, researchers have developed more sophisticated animal models. A significant advancement is the creation of transgenic mice and rats that express human renin and human angiotensinogen (B3276523). nih.govpatsnap.com These "humanized" models allow for the evaluation of human-specific renin inhibitors like imarikiren at clinically relevant doses, which helps in minimizing concerns about off-target effects that might occur at much higher drug exposures in non-humanized models. patsnap.com

For example, a triple-transgenic heart failure model was developed by cross-breeding calsequestrin transgenic (CSQ-tg) mice with mice expressing both human renin and human angiotensinogen. patsnap.com This model exhibited increased plasma renin activity and more severe cardiac hypertrophy, providing a more relevant platform to assess the cardioprotective effects of human renin inhibitors. patsnap.com Such models are instrumental in studying the long-term effects of RAAS inhibition and the associated cellular and molecular changes, such as the concentric hypertrophy of renal arterioles observed with long-term RAS inhibition. jci.orgahajournals.org

The table below summarizes some of the animal models used in renin inhibitor research:

| Animal Model | Key Characteristics | Relevance to Imarikiren Research |

| Spontaneously Hypertensive Rat (SHR) | Genetically predisposed to hypertension. researchgate.net | General model for studying antihypertensive effects. |

| Calsequestrin Transgenic (CSQ-tg) Mice | Develop severe cardiac dysfunction and hypertrophy. plos.orgresearchgate.net | Used to evaluate the cardioprotective effects of imarikiren in heart failure. plos.orgresearchgate.net |

| Human Renin and Angiotensinogen Transgenic Mice/Rats | Express human renin and angiotensinogen genes. nih.govpatsnap.com | Allows for testing of human-specific renin inhibitors at clinically relevant doses. patsnap.com |

| Triple-Transgenic Mice (CSQ-tg x hRen x hAGT) | Combines heart failure phenotype with humanized RAAS. patsnap.com | Provides a highly relevant model to study the efficacy of imarikiren in heart failure with a human-like RAAS. patsnap.com |

Application of Artificial Intelligence and Machine Learning in Imarikiren Hydrochloride Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in various stages of drug discovery and development, including for compounds like imarikiren hydrochloride. patsnap.com These computational tools can analyze vast datasets to identify patterns and make predictions that are not readily apparent through traditional methods.

In the context of renin inhibitors, AI and ML can be utilized for:

Predicting Drug-Target Interactions: Algorithms can predict the binding affinity of new molecules to renin and potential off-target proteins, helping to prioritize compounds for synthesis and testing. researchgate.net

Optimizing Pharmacokinetic Properties: ML models can be trained to predict properties like absorption, distribution, metabolism, and excretion (ADME), guiding the design of molecules with improved bioavailability. researchgate.net

Personalized Medicine: By integrating patient data, AI could potentially help in identifying individuals who are most likely to respond favorably to treatment with a renin inhibitor based on their specific pathophysiological profile. researchgate.netclinicaltrials.gov A quantitative systems pharmacology model integrated with machine learning has been used to study differential responses to antihypertensive drugs in rats, suggesting a potential for precision medicine in hypertension. researchgate.net

Predicting Adverse Effects: AI models are being developed to predict potential toxicities, such as drug-induced kidney injury, by integrating data on physicochemical properties and off-target interactions. researchgate.net

While specific applications of AI in imarikiren research are not extensively published, the broader field of drug development is rapidly adopting these technologies to enhance efficiency and success rates. patsnap.comphysiology.org

Design and Synthesis of Next-Generation Renin Inhibitor Analogues

The development of imarikiren itself was the result of extensive structure-based drug design and optimization. acs.orgresearchgate.net The goal of designing next-generation renin inhibitor analogues is to further improve upon key characteristics such as potency, specificity, oral bioavailability, and duration of action. ahajournals.org

Key strategies in the design and synthesis of new renin inhibitors include:

Conformational Restriction: Introducing cyclic structures into the inhibitor's backbone can enhance potency and metabolic stability. nih.gov Molecular modeling has been used to design conformationally constrained cyclic peptide inhibitors of human renin. nih.gov

Structure-Based Drug Design (SBDD): Utilizing X-ray crystallography of the renin-inhibitor complex allows for the precise design of molecules that fit optimally into the enzyme's active site. acs.orgresearchgate.net This was a key strategy in the discovery of imarikiren. acs.org

Introduction of Novel Moieties: Incorporating unique chemical groups can improve binding affinity and physicochemical properties. For example, difluorostatine and difluorostatone residues have been shown to be potent inhibitors of renin. nih.gov

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then linking them together to create a more potent inhibitor. researchgate.net

The continuous effort in medicinal chemistry aims to create renin inhibitors that not only have superior efficacy but also an improved safety profile, potentially leading to better clinical outcomes. ahajournals.orgresearchgate.net

Q & A

Q. What is the mechanism of action of Imarikiren hydrochloride, and how does its inhibitory activity compare to other renin inhibitors?

Imarikiren hydrochloride is a direct renin inhibitor (DRI) that targets the rate-limiting enzyme of the renin-angiotensin system. Non-clinical studies demonstrate its potency is equivalent to aliskiren but with enhanced bioavailability in animal models . Its metabolite M-I exhibits even stronger renin inhibition (IC₅₀ = 0.43 nM), contributing to prolonged pharmacodynamic effects. Unlike aliskiren, imarikiren’s metabolic stability and protein-binding characteristics (primarily to α1-acid glycoprotein) influence its pharmacokinetic profile .

Q. What are the key pharmacokinetic parameters for evaluating Imarikiren hydrochloride exposure in clinical studies?

Critical parameters include:

- AUC∞ (area under the plasma concentration-time curve): Reflects total drug exposure.

- Cmax (maximum plasma concentration): Indicates peak absorption.

- t½ (elimination half-life): Determines dosing frequency. In subjects with severe renal impairment (RI), AUC∞ increased 2.7-fold compared to healthy subjects, while Cmax rose 2.1-fold. Hemodialysis removed only ~3% of the dose, suggesting limited dialyzability .

Advanced Research Questions

Q. How should researchers design pharmacokinetic studies for Imarikiren hydrochloride in renal or hepatic impairment populations?

- Renal Impairment (RI): Stratify subjects by RI severity (mild, moderate, severe, end-stage renal disease (ESRD)) and include hemodialysis cohorts. Collect plasma samples at intervals (e.g., 0.5–120 hours post-dose) and measure dialysate concentrations during dialysis sessions .

- Hepatic Impairment (HI): Classify HI using Child-Pugh scores. Mild HI (Child-Pugh A) showed minimal AUC∞ changes (~1.0-fold), while moderate HI (Child-Pugh B) increased AUC∞ 1.4-fold, necessitating hepatic function monitoring .

Q. What methodological considerations are critical for analyzing Imarikiren hydrochloride’s plasma protein binding and metabolite interactions?

- Use LC-MS/MS with deuterated internal standards to quantify imarikiren and M-I in plasma, urine, and dialysate .

- In vitro binding studies revealed concentration-dependent binding to α1-acid glycoprotein (AGP) in human plasma, which impacts free drug availability .

- For metabolite profiling, incubate imarikiren with hepatic microsomes to identify CYP3A4/5-mediated metabolism pathways .

Q. How can researchers reconcile discrepancies between in vitro and in vivo data for Imarikiren hydrochloride?

- In vitro-in vivo extrapolation (IVIVE): While in vitro microsomal studies highlight CYP3A4/5 dominance, in vivo data show <3% renal excretion of unchanged imarikiren, suggesting hepatic metabolism is the primary elimination route. Adjust models to account for interspecies differences in protein binding and metabolic clearance .

- Validate findings using physiologically based pharmacokinetic (PBPK) modeling to bridge preclinical and clinical outcomes.

Q. What strategies are recommended for optimizing bioanalytical assays (e.g., LC-MS/MS) for Imarikiren hydrochloride in complex matrices?

- Plasma: Mix 50 μL plasma with methanol, ammonium acetate, and deuterated IS, followed by filtration through PVDF membranes .

- Urine: Dilute samples with acetonitrile and acetic acid to minimize matrix interference.

- Dialysate: Use centrifugal filtration to isolate imarikiren from high-salt buffers .

Data Interpretation and Clinical Translation

Q. How should safety data from Imarikiren hydrochloride trials in impaired populations be interpreted?

- In phase I studies, adverse events (AEs) were mild/moderate (e.g., headache, dizziness) with no serious AEs reported. Safety profiles were consistent across RI/HI subgroups, supporting its tolerability .

- Monitor AGP levels in chronic kidney disease populations, as hypoalbuminemia may increase free drug concentrations .

Q. What are the implications of Imarikiren hydrochloride’s limited dialyzability for dosing in hemodialysis patients?

- Hemodialysis removes only ~3% of the dose, so post-dialysis supplementation is unnecessary. However, ESRD patients exhibited 1.8-fold higher AUC∞ than healthy subjects, suggesting reduced clearance mechanisms beyond dialysis .

Q. How can researchers address variability in Imarikiren hydrochloride’s pharmacokinetics due to protein binding?

Q. What statistical approaches are recommended for analyzing pharmacokinetic data in heterogeneous impairment cohorts?

- Use non-compartmental analysis (NCA) for AUC and Cmax calculations.

- Apply geometric mean ratios (GMRs) with 90% confidence intervals to compare impaired vs. healthy cohorts, ensuring logarithmic transformation of data to normalize distributions .

Methodological Best Practices

- Referencing Standards: Cite primary literature (e.g., phase I trials, in vitro metabolism studies) rather than review articles .

- Data Reproducibility: Provide detailed LC-MS/MS parameters (e.g., column type, mobile phase) and validation data (precision, accuracy) in supplementary materials .

- Ethical Compliance: Adhere to ICH guidelines for clinical trials, including informed consent and stratification by impairment severity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.